molecular formula C8H7F3O4S B1354336 2-Methoxyphenyl trifluoromethanesulfonate CAS No. 59099-58-0

2-Methoxyphenyl trifluoromethanesulfonate

Cat. No.: B1354336
CAS No.: 59099-58-0
M. Wt: 256.2 g/mol
InChI Key: RCDZTJFBROIDKD-UHFFFAOYSA-N
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Description

2-Methoxyphenyl trifluoromethanesulfonate is an organic compound with the molecular formula C8H7F3O4S. It is a colorless liquid widely used as a reagent in organic synthesis due to its unique chemical properties. This compound is particularly valued in the pharmaceutical, agrochemical, and polymer industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxyphenyl trifluoromethanesulfonate can be synthesized through the reaction of 2-methoxyphenol with trifluoromethanesulfonic anhydride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the trifluoromethanesulfonic acid by-product. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonic anhydride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing and temperature control is common to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyphenyl trifluoromethanesulfonate primarily undergoes substitution reactions. It is a strong electrophile and can react with various nucleophiles to form new carbon-oxygen or carbon-nitrogen bonds .

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.

    Conditions: Reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield an amide, while reaction with an alcohol would yield an ether .

Scientific Research Applications

2-Methoxyphenyl trifluoromethanesulfonate has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-oxygen and carbon-nitrogen bonds.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of agrochemicals and polymers due to its ability to introduce trifluoromethanesulfonate groups into various substrates.

Mechanism of Action

The mechanism by which 2-Methoxyphenyl trifluoromethanesulfonate exerts its effects involves its strong electrophilic nature. It reacts with nucleophiles to form new bonds, facilitating the synthesis of complex molecules. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in substitution reactions .

Comparison with Similar Compounds

Similar Compounds

    Methyl trifluoromethanesulfonate:

    4-Methoxyphenyl trifluoromethanesulfonate: Similar to 2-Methoxyphenyl trifluoromethanesulfonate but with the methoxy group in the para position.

Uniqueness

This compound is unique due to its ortho-methoxy group, which can influence the reactivity and selectivity of the compound in chemical reactions. This positional difference can lead to variations in the steric and electronic properties, making it suitable for specific synthetic applications .

Properties

IUPAC Name

(2-methoxyphenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O4S/c1-14-6-4-2-3-5-7(6)15-16(12,13)8(9,10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDZTJFBROIDKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00472465
Record name 2-Methoxyphenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59099-58-0
Record name 2-Methoxyphenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxyphenyl Trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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